Flunixin meglumine
Overview
Description
Flunixin meglumine is an organoammonium salt obtained by combining flunixin with one molar equivalent of 1-deoxy-1-(methylamino)-D-glucitol . It is a relatively potent non-narcotic, nonsteroidal analgesic with anti-inflammatory, anti-endotoxic, and anti-pyretic properties . It is used in veterinary medicine for the treatment of horses, cattle, and pigs .
Synthesis Analysis
The synthesis of flunixin meglumine involves adding 2-chloronicotinic acid and 2-methyl-3-trifluoromethyl aniline into a sodium hydroxide water solution . The mixture is stirred, toluene and a phase-transfer catalyst are added, and the reaction is controlled at a temperature of 40-45°C for 4-5 hours . The pH value of the solution is regulated to 10-11, stirred, allowed to stratify, and the pH value of the water layer is regulated to 5-6 . The solution is then filtered, the filter cake is washed, and dried to obtain flunixin .Molecular Structure Analysis
The molecular formula of flunixin meglumine is C21H28F3N3O7 . The IUPAC name is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid .Physical And Chemical Properties Analysis
Flunixin meglumine has a molecular weight of 491.5 g/mol . The compound is a weak acid (pKa=5.82) and exhibits a high degree of plasma protein binding (approximately 99%) .Scientific Research Applications
Inhibition of Thromboxane B2 Production
Flunixin meglumine, in combination with phenylbutazone, has been studied for its effects on pharmacokinetic variables and the suppression of thromboxane B2 production. This combination is used in equids for managing colic, endotoxemia, and musculoskeletal disorders. The study revealed that while the concurrent administration does not alter drug disposition or clearance, it does prolong their pharmacologic effect, particularly in the suppression of serum thromboxane B2 production for extended periods (Semrad et al., 1993).
Analgesic Effects in Animals
Flunixin meglumine has been assessed for its analgesic effects in different animal models. For instance, its antinociceptive effect was evaluated in sheep, both healthy and those suffering from footrot, using noxious mechanical stimuli. However, it was found that doses of flunixin meglumine did not significantly affect the thresholds to noxious mechanical stimulation in these animals (Welsh & Nolan, 1995).
Pharmacokinetics in Exotic Species
The pharmacokinetics of flunixin meglumine have been studied in exotic species like white rhinoceroses and elephants. In white rhinoceroses, it was observed that flunixin meglumine appears to be slowly metabolized or absorbed, and a singledose seems safe for use. However, the study suggests the need for further investigations to assess the potential accumulation of the drug in plasma and evaluate its safety in multidose studies (East et al., 2019). Similar studies in African and Asian elephants highlighted the necessity of different oral dosing regimens for these species due to the observed variations in pharmacokinetic parameters (Bechert et al., 2021).
Effects on Inflammatory Exudate Composition
Research has also explored flunixin meglumine's impact on the composition of equine inflammatory exudate. Administered intravenously, it showed an inhibitory effect on the levels of prostaglandin E2, thromboxane B2, and a metabolite of prostacyclin in inflammatory exudates, indicating its role in the anti-inflammatory actions linked to the inhibition of cyclo-oxygenase derived eicosanoids (Higgins et al., 1986).
Behavioral Evaluation in Dairy Cows
In dairy cows, the analgesic effect of flunixin meglumine was evaluated through behavioral assessment in cases of lameness. The study showed that cows treated with flunixin meglumine exhibited significantly less weight-shifting between the rear limbs compared to controls, suggesting its effectiveness in alleviating lameness-associated pain (Wagner et al., 2017).
Non-Narcotic Analgesic Properties
Flunixin meglumine's non-narcotic analgesic properties have been demonstrated in various animal models. Its potency was found to be significantly greater than several other analgesics in tests such as the rat yeast paw test. Unlike narcotics, its analgesic effect is not antagonized by naloxone, indicating a different mechanism of action from traditional narcotics (Ciofalo et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2.C7H17NO5/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,1H3,(H,18,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCCHNLNRBULBU-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flunixin meglumine | |
CAS RN |
42461-84-7 | |
Record name | Flunixin meglumine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42461-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flunixin meglumine [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042461847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUNIXIN MEGLUMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-deoxy-1-(methylamino)-D-glucitol 2-[2-methyl-3-(perfluoromethyl)anilino]nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUNIXIN MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3JK0JW3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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